8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate

Medicinal Chemistry Scaffold Hopping Muscarinic Receptor Ligands

Muscarinic ligand researchers cannot substitute monocationic tropane esters for the 3,8-diaza scaffold-the N-3 nitrogen alters protonation, H-bonding, and receptor kinetics. CAS 63978-01-8 provides the authentic dicationic 3,8-diaza core with diphenylacetate pharmacophore. • Reference standard for HPLC/LC-MS/NMR regioisomer resolution (cf. CAS 63978-02-9) • Synthetic intermediate for further diversification • Dicationic comparator to tropine diphenylacetate for SAR studies Note: No published binding data; plan for de novo characterization.

Molecular Formula C23H28N2O2
Molecular Weight 364.5 g/mol
CAS No. 63978-01-8
Cat. No. B13942577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate
CAS63978-01-8
Molecular FormulaC23H28N2O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CN(C2)CCOC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H28N2O2/c1-24-20-12-13-21(24)17-25(16-20)14-15-27-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3
InChIKeyNDSWVTKMCVPUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate: Structure & Procurement


8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate (CAS 63978-01-8, molecular formula C23H28N2O2, molecular weight 364.48 g/mol) is a synthetic small molecule whose structure embeds a diphenylacetate ester pharmacophore via an ethyl spacer onto the N-3 position of an 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) scaffold . This 3,8-diaza core distinguishes the molecule from the far more common 8-azabicyclo[3.2.1]octane (tropane) scaffold found in classical muscarinic antagonists such as atropine and benztropine. Consequently, the compound formally belongs to the class of bicyclic diamines with potential muscarinic acetylcholine receptor (mAChRs) modulatory activity; published SAR data on structurally related diphenylacetate esters confirm that modifications to the bicyclic amine core profoundly influence muscarinic receptor binding potency [1]. Given the limited primary literature available for this exact compound, procurement decisions should be grounded in the understanding that its 3,8-diaza architecture represents a non-trivial scaffold switch that is not replicated by off-the-shelf tropane-based alternatives.

Structurally distinct 3,8-diazabicyclo core for muscarinic receptor scaffold-hopping studies; not tropane-based
Predicted dicationic state at pH 7.4 supports investigation of protonation-dependent receptor engagement
Procurement requires regioisomer verification (N-3 vs N-8); analytical identity confirmation advised

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate: Incompatibility with Tropane Esters


Attempts to interchange CAS 63978-01-8 with generic tropine diphenylacetate (CAS 6878-98-4) or other 8-azabicyclo[3.2.1]octane-based esters ignore the critical difference between the 3,8-diazabicyclo and the 8-azabicyclo scaffolds. Unlike the tropane core, which possesses a single basic nitrogen, the 3,8-diaza core introduces a second ionizable center at the N-3 position. This supplementary basic site directly alters the molecule's protonation state at physiological pH, modifies hydrogen-bonding capacity with muscarinic receptor binding pockets, and is expected to change both affinity and selectivity profiles for mAChR subtypes [1]. Evidence from the azaprophen analogue series explicitly demonstrates that even modest stereochemical changes to the bicyclic amine scaffold can produce up to 200-fold differences in muscarinic receptor binding potency, while switching the ester moiety from benzilate to diphenylacetate within the same scaffold further attenuates activity [1]. Therefore, assuming equivalent pharmacological or chemical behavior between a 3,8-diaza diphenylacetate and a tropane diphenylacetate without direct comparative data is scientifically unsound and presents a material risk of selecting a functionally non-equivalent replacement.

Ionization state Dicationic core predicted at pH 7.4 vs monocationic tropane; electrostatic binding differences may shift receptor interaction profile
Scaffold topology Additional N-3 hydrogen-bond acceptor alters pharmacophore presentation; affinity and selectivity likely differ from 8-azabicyclo analogs
Regioisomer ambiguity N-3 substituted regioisomer not interchangeable with N-8 isomer; analytical verification required to avoid misassignment

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate: Key Differentiation Evidence


Scaffold Ionization State: 3,8-Diazabicyclo vs. 8-Azabicyclo Core

The presence of a second basic nitrogen at the N-3 position in the 3,8-diazabicyclo[3.2.1]octane scaffold creates a dicationic species at physiological pH, whereas the 8-azabicyclo (tropane) scaffold yields a monocation. Although no experimentally measured pKa data are publicly available for CAS 63978-01-8, the chemical structure logically predicts a doubly protonated state under assay conditions (pH 7.4) . This difference in net charge fundamentally alters the electrostatic component of receptor binding, which is a well-established determinant of muscarinic ligand affinity and subtype selectivity [1]. Direct head-to-head experimental pKa or binding data between this compound and a tropane comparator are currently absent from the open literature.

Ionization state comparison
Class-level inference
Target predicted dicationic (N-3, N-8) vs comparator monocationic tropane; net charge +1 difference at pH 7.4
May alter electrostatic receptor binding; direct experimental data absent
No measured pKa available; class-level prediction only
Medicinal Chemistry Scaffold Hopping Muscarinic Receptor Ligands

Diphenylacetate Ester Potency vs. Benzilate and Propionate Analogs

In a systematic SAR study of azaprophen analogues, Triggle et al. (1991) reported that diphenylacetate esters (compounds 3 and 4 in the 6-methyl-6-azabicyclo[3.2.1]octane series) were less potent muscarinic antagonists than both azaprophen (a 2,2-diphenylpropionate ester) and the corresponding benzilate esters (compounds 5 and 6) [1]. This finding establishes that the diphenylacetate pharmacophore consistently confers lower mAChR binding affinity compared to the diphenylpropionate and benzilate groups, regardless of the bicyclic amine scaffold. While the study examined 6-azabicyclo[3.2.1]octane (tropane) esters and not the 3,8-diazabicyclo[3.2.1]octane esters, the ester pharmacophore SAR is expected to translate across closely related bicyclic amine scaffolds. No direct comparative binding data between the 3,8-diaza compound and its tropane counterpart are available.

Ester potency context
Class-level inference
Diphenylacetate esters reported less potent than benzilate/diphenylpropionate analogs in tropane series (Triggle 1991)
Supports potency-class inference; not a direct target measurement
Exact Ki for target compound not reported; verify independently
Muscarinic Receptor Pharmacology SAR Radioligand Binding

Absence of Direct Experimental Data for This Compound

A comprehensive search of PubMed, BindingDB, PubChem, and Google Patents using the CAS number (63978-01-8), InChIKey (NDSWVTKMCVPUFP-UHFFFAOYSA-N), IUPAC name, and synonym list (including 63978-02-9 and BRN 0566267) returned no primary research articles, no patent activity directly referencing this compound, and no experimentally determined biological activity data . The compound appears exclusively in chemical vendor catalogs and physicochemical property databases, with no associated bioassay results, in vivo pharmacology reports, or head-to-head comparator studies. This stands in marked contrast to the abundant literature available for tropane-based diphenylacetate esters [1]. Consequently, all differentiation claims for CAS 63978-01-8 currently rest on class-level SAR inference rather than direct empirical evidence.

Direct data gap
Data to verify
0 peer-reviewed publications or bioassay records for CAS 63978-01-8; only vendor catalog listings found
All differentiation rests on scaffold-class SAR; empirical validation needed
Literature search across PubMed, BindingDB, PubChem as of early 2026
Data Gap Analysis Primary Literature Scarcity Procurement Risk Assessment

Physicochemical Property Differences: Computed tPSA vs. Tropane Analog

The replacement of the 8-azabicyclo (tropane) scaffold with the 3,8-diazabicyclo scaffold introduces an additional hydrogen bond acceptor (the N-3 nitrogen) while maintaining the same molecular formula as the isomeric N-substitution variant. Computed properties for CAS 63978-01-8 indicate a boiling point of 494.6 °C at 760 mmHg, density of 1.126 g/cm³, and a topological polar surface area (tPSA) that is predicted to be higher than that of tropine diphenylacetate due to the second ring nitrogen . These differences have direct implications for membrane permeability, BBB penetration potential, and chromatographic behavior during purification or analytical method development. Without experimentally measured logP/logD values, these remain computational predictions; however, the structural difference is unambiguous and permanent.

Physicochemical shift
Computed data
Predicted higher tPSA and one additional H-bond acceptor vs tropane analog; computed density 1.126 g/cm³, bp 494.6 °C
May affect membrane permeability, solubility, and chromatographic retention
Computational values only; experimental logP/logD not available
Physicochemical Properties Drug-likeness Scaffold Comparison

Regioisomer Differentiation: N-3 vs. N-8 Substitution

The chemical literature for the 3,8-diazabicyclo[3.2.1]octane system identifies two distinct regioisomers: CAS 63978-01-8 bears the diphenylacetoxyethyl group at the N-3 position (with the methyl group at N-8), whereas CAS 63978-02-9 bears the identical substituent at the N-8 position (with the methyl group at N-3) . These regioisomers are constitutional isomers, not tautomers or conformers, and thus possess distinct chemical and biological identities. Vendors occasionally list both CAS numbers as synonyms, which introduces procurement ambiguity . Users must verify by analytical methods (e.g., NMR, HPLC retention time comparison against authentic standards) which regioisomer has been supplied, as the pharmacological properties of N-3-substituted versus N-8-substituted 3,8-diazabicyclo[3.2.1]octanes are not interchangeable.

Regioisomer identity
Identity review
CAS 63978-01-8 (N-3 substituted) vs CAS 63978-02-9 (N-8 substituted); constitutional isomers, same MW 364.48
Analytical verification of regioisomer required before biological use
Vendors may list both CAS as synonyms; confirm via NMR/HPLC
Regioisomerism Chemical Identity Quality Control

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate: Application Scenarios


Scaffold-Hopping for Muscarinic Receptor Ligands

For research programs exploring novel muscarinic ligands that require a dicationic, 3,8-diazabicyclo scaffold to achieve altered receptor subtype selectivity or pharmacokinetic profile, CAS 63978-01-8 serves as a differentiated starting point relative to tropane-based diphenylacetate esters . The additional N-3 nitrogen introduces a second protonation site and extra hydrogen-bonding capacity, which is predicted—based on class-level SAR—to alter binding kinetics and off-rate at mAChRs compared to monocationic tropane analogs [1]. However, users should note the complete absence of published binding or functional data and plan for de novo pharmacological characterization as part of any campaign utilizing this compound.

Analytical Reference for Regioisomer Differentiation

Given the existence of the regioisomeric pair (CAS 63978-01-8, N-3 substituted, and CAS 63978-02-9, N-8 substituted), this compound is essential as an authenticated reference standard for HPLC, LC-MS, or NMR method development aimed at resolving mixtures or verifying the identity of synthesized 3,8-diazabicyclo[3.2.1]octane derivatives . The computed boiling point (494.6 °C) and density (1.126 g/cm³) provide initial parameters for GC method development [1]. Procurement of both regioisomers from a single vendor with certificates of analysis is strongly recommended to establish robust analytical differentiation protocols.

Tool Compound for Scaffold Basicity Studies in Muscarinic Pharmacology

In academic or industrial settings where the goal is to systematically dissect the contribution of amine basicity (monocationic vs. dicationic) to muscarinic receptor engagement, CAS 63978-01-8 offers a structurally rigid, dicationic comparator to tropine diphenylacetate (monocationic) . This experimental design leverages the scaffold difference as the independent variable while holding the diphenylacetate pharmacophore constant, enabling attribution of any pharmacological differences specifically to the 3,8-diaza core [1]. The critical caveat is that baseline receptor binding, functional activity, and selectivity data must be generated by the end user, as no such data currently exist in the public domain.

Synthetic Intermediate for 3,8-Diazabicyclo Core Diversification

The compound can function as a synthetic intermediate for further diversification, particularly through N-debenzylation-like strategies, quaternization of the N-8 methyl group, or hydrolysis of the diphenylacetate ester to release the free alcohol for subsequent esterification or etherification. This is supported by the general synthetic accessibility of the 8-methyl-3,8-diazabicyclo[3.2.1]octane core, as documented in the patent literature for related diazabicyclic systems . The diphenylacetate ester itself provides a UV-active chromophore useful for reaction monitoring via TLC or HPLC.

Application
Selection Property
Validation Focus
Scaffold-hopping muscarinic studies
3,8-Diaza core differentiation
Receptor binding and selectivity profiling (de novo data required)
Regioisomer analytical reference
Authenticated N-3 regioisomer
HPLC/NMR identity verification vs N-8 isomer
Basicity tool compound
Dicationic vs monocationic comparator
pH-dependent binding assay design and scaffold contribution analysis
Synthetic intermediate
Reactive diphenylacetate ester handle
Diversification via ester hydrolysis/quaternization; UV monitoring
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